molecular formula C24H21Cl2N5O2 B12092540 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Hydrochloride) CAS No. 915942-01-7

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Hydrochloride)

Cat. No.: B12092540
CAS No.: 915942-01-7
M. Wt: 482.4 g/mol
InChI Key: YKRMOBQPYVHNSI-UHFFFAOYSA-N
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Description

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Hydrochloride) is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its potential as a tyrosine kinase inhibitor, making it valuable in the development of cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for higher yield and cost-efficiency. The process does not require extreme reaction conditions, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential as a tyrosine kinase inhibitor, which is crucial in cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By blocking these enzymes, the compound can prevent the proliferation of cancer cells. The molecular targets include specific tyrosine kinase receptors, and the pathways involved are primarily those related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Bosutinib
  • Neratinib
  • Pelitinib
  • Pyrotinib

Uniqueness

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can result in fewer side effects and improved efficacy compared to other similar compounds .

Properties

CAS No.

915942-01-7

Molecular Formula

C24H21Cl2N5O2

Molecular Weight

482.4 g/mol

IUPAC Name

6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile;hydrochloride

InChI

InChI=1S/C24H20ClN5O2.ClH/c1-2-31-23-11-21-18(10-20(23)27)24(15(12-26)13-29-21)30-16-6-7-22(19(25)9-16)32-14-17-5-3-4-8-28-17;/h3-11,13H,2,14,27H2,1H3,(H,29,30);1H

InChI Key

YKRMOBQPYVHNSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)N.Cl

Origin of Product

United States

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